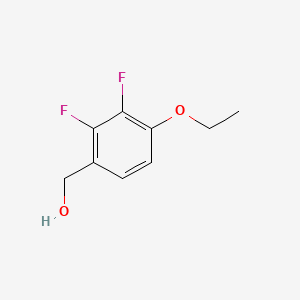
4-Ethoxy-2,3-difluorobenzyl alcohol
描述
4-Ethoxy-2,3-difluorobenzyl alcohol is a chemical compound with the molecular formula C9H10F2O2. It is a derivative of benzyl alcohol, where the benzene ring is substituted with ethoxy and difluoro groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2,3-difluorobenzyl alcohol typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 2,3-difluorobenzyl chloride.
Ethoxylation: The benzene derivative undergoes an ethoxylation reaction, where an ethoxy group is introduced. This can be achieved using ethyl alcohol in the presence of a catalyst.
Reduction: The intermediate product is then reduced to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to maximize efficiency.
Purification: Employing techniques such as distillation or crystallization to purify the final product.
化学反应分析
Types of Reactions
4-Ethoxy-2,3-difluorobenzyl alcohol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form the corresponding alkane. Reducing agents such as hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: The ethoxy or difluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: 4-Ethoxy-2,3-difluorobenzaldehyde or 4-Ethoxy-2,3-difluorobenzoic acid.
Reduction: 4-Ethoxy-2,3-difluorotoluene.
Substitution: Various substituted benzyl alcohol derivatives depending on the reagents used.
科学研究应用
4-Ethoxy-2,3-difluorobenzyl alcohol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 4-Ethoxy-2,3-difluorobenzyl alcohol involves its interaction with specific molecular targets and pathways. For example:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating cellular signaling pathways.
Protein Denaturation: The compound may cause denaturation of proteins, leading to altered cellular functions.
相似化合物的比较
Similar Compounds
Some compounds similar to 4-Ethoxy-2,3-difluorobenzyl alcohol include:
4-Methoxy-2,3-difluorobenzyl alcohol: Similar structure with a methoxy group instead of an ethoxy group.
4-Ethoxy-2,3-dichlorobenzyl alcohol: Similar structure with chlorine substituents instead of fluorine.
4-Ethoxy-2,3-difluorobenzaldehyde: An oxidized form of the compound with an aldehyde group.
Uniqueness
This compound is unique due to the presence of both ethoxy and difluoro groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
属性
IUPAC Name |
(4-ethoxy-2,3-difluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O2/c1-2-13-7-4-3-6(5-12)8(10)9(7)11/h3-4,12H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCFULRHHJUBFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)CO)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


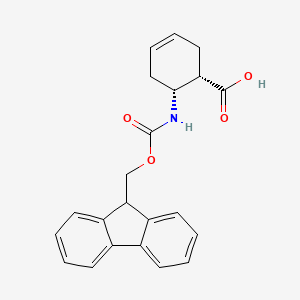
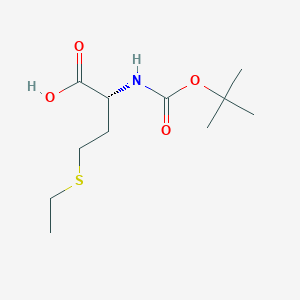
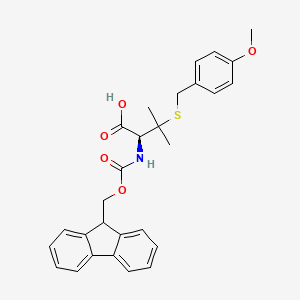
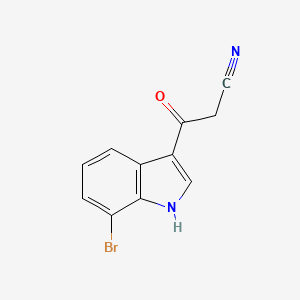
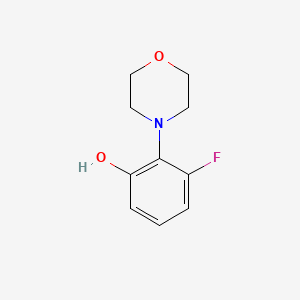

![Phenol, 4-bromo-2-[4-(phenylmethyl)-1-piperazinyl]-](/img/structure/B1390361.png)
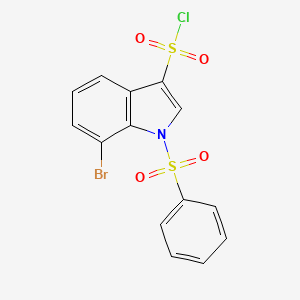
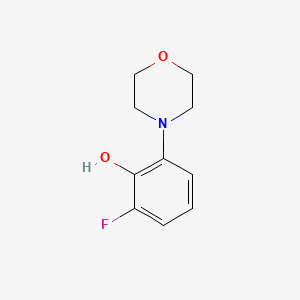
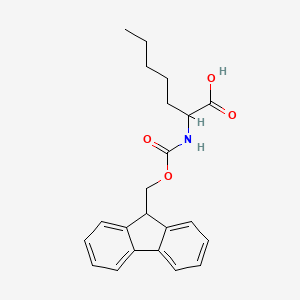
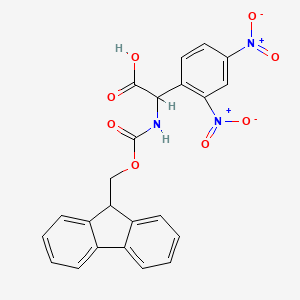
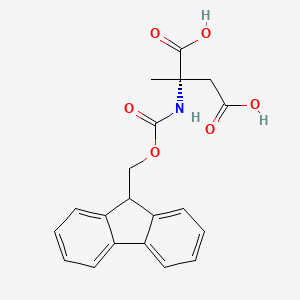
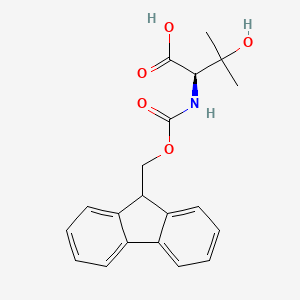
![3-[3-Chloro-5-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1390376.png)
